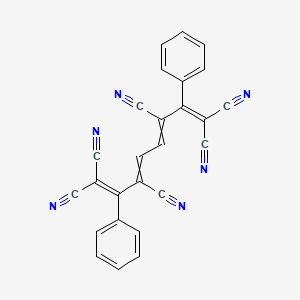
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile is an organic compound characterized by its unique structure, which includes multiple phenyl groups and nitrile functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of suitable precursors under controlled conditions to form the desired tetraene structure with phenyl and nitrile groups. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and maintaining cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines .
Wissenschaftliche Forschungsanwendungen
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrile groups can form strong interactions with various enzymes and receptors, influencing their activity. Additionally, its conjugated tetraene structure allows it to participate in electron transfer processes, which can affect cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Diphenyl-1,3,5,7-octatetraene: Similar in structure but lacks the nitrile groups, affecting its reactivity and applications.
2,6-Dimethyl-1,3,5,7-octatetraene: Contains methyl groups instead of phenyl groups, leading to different chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research fields .
Eigenschaften
CAS-Nummer |
106577-45-1 |
|---|---|
Molekularformel |
C26H12N6 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2,7-diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile |
InChI |
InChI=1S/C26H12N6/c27-13-21(25(23(15-29)16-30)19-7-3-1-4-8-19)11-12-22(14-28)26(24(17-31)18-32)20-9-5-2-6-10-20/h1-12H |
InChI-Schlüssel |
KGRRTTZTLKJBME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(=CC=C(C#N)C(=C(C#N)C#N)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


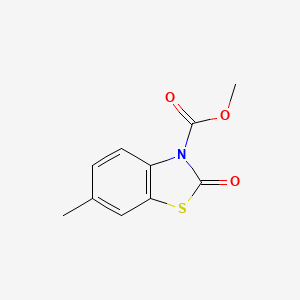
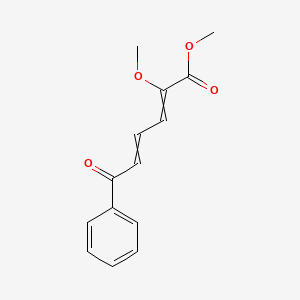

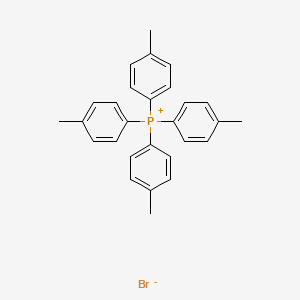
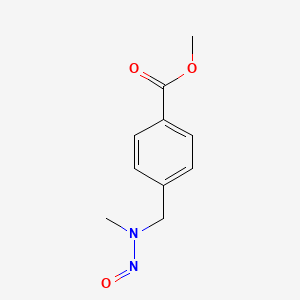
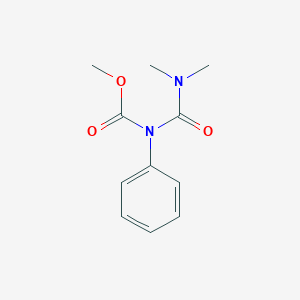


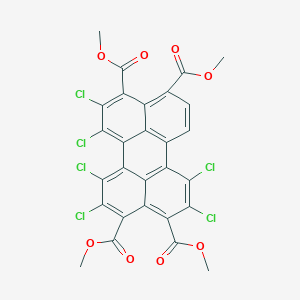
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
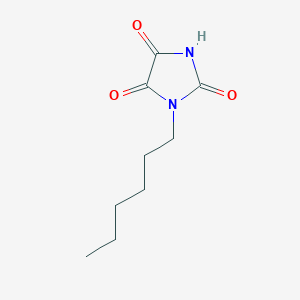

![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)

